molecular formula C18H20N2O4S B2510637 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034574-61-1

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2510637
CAS No.: 2034574-61-1
M. Wt: 360.43
InChI Key: BWGYFQHQMQZZNC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of furan, thiomorpholine, and benzo[d][1,3]dioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine introduction: The thiomorpholine ring can be introduced via nucleophilic substitution reactions.

    Benzo[d][1,3]dioxole formation: This step often involves the cyclization of catechol derivatives with appropriate reagents.

    Amide bond formation: The final step involves coupling the furan-2-yl-thiomorpholine intermediate with the benzo[d][1,3]dioxole-5-carboxylic acid derivative using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the thiomorpholine or furan rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiomorpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiomorpholine ring could lead to thiomorpholine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a morpholine ring instead of thiomorpholine.

    N-(2-(furan-2-yl)-2-piperidinoethyl)benzo[d][1,3]dioxole-5-carboxamide: Contains a piperidine ring instead of thiomorpholine.

    N-(2-(furan-2-yl)-2-pyrrolidinoethyl)benzo[d][1,3]dioxole-5-carboxamide: Features a pyrrolidine ring instead of thiomorpholine.

Uniqueness

The presence of the thiomorpholine ring in N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide distinguishes it from similar compounds. Thiomorpholine can impart different chemical and biological properties compared to morpholine, piperidine, or pyrrolidine rings, potentially leading to unique interactions with biological targets and different pharmacokinetic profiles.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(13-3-4-16-17(10-13)24-12-23-16)19-11-14(15-2-1-7-22-15)20-5-8-25-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGYFQHQMQZZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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